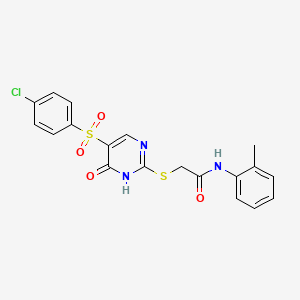

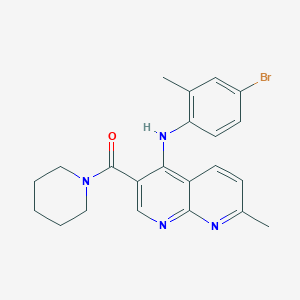

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

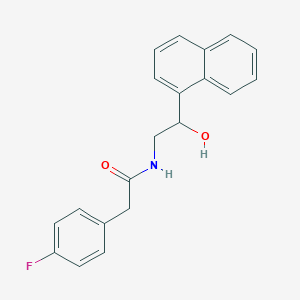

The compound under consideration belongs to a class of chemicals known for their intricate molecular structure and potential for various chemical reactions and properties. It is characterized by the presence of a dihydropyrimidin-2-yl)thio moiety, a sulfonyl group attached to a chlorophenyl ring, and an acetamide group linked with an o-tolyl substituent. This composition suggests a potential for diverse interactions and functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of acetamide bridges and the introduction of sulfonyl and chlorophenyl groups to the core structure. These syntheses are carefully designed to achieve the desired compound with high purity and yield. Methods such as condensation reactions, use of catalysts, and specific reagents are common in synthesizing such complex molecules (Subasri et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds often reveals a folded conformation around the acetamide bridge, with specific angular orientations between the pyrimidine and phenyl rings. This structural arrangement is stabilized by intramolecular hydrogen bonding, affecting the compound's reactivity and interaction with other molecules. X-ray crystallography and spectroscopic methods like NMR and IR are crucial for elucidating these structures (Subasri et al., 2016).

Scientific Research Applications

Antibacterial and Enzyme Inhibition Properties

A study described the synthesis and pharmacological evaluation of different derivatives, highlighting their antibacterial and anti-enzymatic potential, supported by hemolytic activity analysis. The research demonstrated that certain derivatives exhibit good inhibitory effects against gram-negative bacterial strains, alongside low potential against the lipoxygenase (LOX) enzyme, providing insights into the cytotoxic behavior of these molecules (K. Nafeesa et al., 2017).

Density Functional Theory (DFT) Studies and Antimicrobial Activities

Another study focused on the synthesis of novel thiophene derivatives containing sulphonylacetamide groups, evaluated through DFT studies to gain insight into their structural properties and kinetic stability. These compounds displayed significant antibacterial activity against various bacterial strains and showed excellent urease inhibition, indicating their potential for therapeutic applications (Mnaza Noreen et al., 2015).

Antiviral and Antifungal Activities

Research on 5-aryl thiophenes bearing sulphonylacetamide moieties synthesized through Pd[0] Suzuki cross coupling reactions revealed promising antibacterial and anti-urease activities. Specifically, the synthesis process and the evaluation of antimicrobial and anti-urease activities of these compounds provided valuable data on their efficacy against a range of bacterial strains and their urease inhibition capabilities (Mnaza Noreen et al., 2015).

Structural and Conformational Analysis

A quantum computational approach was used to characterize an antiviral active molecule, focusing on vibrational signatures obtained through Raman and Fourier transform infrared spectroscopy. The study offered insights into the molecule's geometric equilibrium, intramolecular hydrogen bond, and its pharmacokinetic properties, highlighting its inhibition activity against viruses (S. J. Jenepha Mary et al., 2022).

properties

IUPAC Name |

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S2/c1-12-4-2-3-5-15(12)22-17(24)11-28-19-21-10-16(18(25)23-19)29(26,27)14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJORDMJDMOEXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)

![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)

![4-butyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484540.png)